molecular formula C15H17N3O2 B5568298 4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide

4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide

Cat. No. B5568298
M. Wt: 271.31 g/mol
InChI Key: PXKIYIZCKRTPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide" often involves catalytic processes or specific reactions that enable the formation of the desired chemical structure. For example, oxidative coupling of 2-aminobenzamides with aryl methyl ketones under iodine catalysis has been demonstrated to produce quinazolin-4(3H)-ones, illustrating a method that might be adapted for related compounds (Mohammed, Vishwakarma, & Bharate, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. Studies such as those by Aydın et al. (2014) have analyzed the vibrational spectra and molecular conformations, providing insights into the conformational stability and molecular interactions that could be applicable to the analysis of "4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide" (Aydın, Şahan, Önal, & Özpozan, 2014).

Chemical Reactions and Properties

Chemical properties, including reactivity and potential reactions, can be inferred from related studies. For example, the work on iodine-catalyzed oxidative synthesis illustrates how certain functional groups in a molecule might react under specific conditions to form new structures, which is relevant for understanding the chemical behavior of "4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide" (Mohammed et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and stability, are crucial for the practical use and handling of the compound. While specific data on "4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide" may not be available, the analysis of similar compounds provides a basis for predictions. Techniques such as TGA and DTA, as discussed in the study of pyridazinone derivatives, offer methods for assessing the thermal behavior and stability (Kalai et al., 2020).

Scientific Research Applications

  • Synthesis and Chemical Reactions:

    • Pyridazinone derivatives like 4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide have been utilized in the synthesis of complex organic compounds. For instance, Mohammed, Vishwakarma, and Bharate (2015) explored the iodine-catalyzed synthesis of quinazolin-4(3H)-ones, showcasing the role of pyridazinone derivatives in facilitating such reactions (Mohammed, Vishwakarma, & Bharate, 2015).
    • Kalai et al. (2021) conducted a study on a new pyridazinone derivative, demonstrating its use in spectroscopic studies and theoretical calculations, which are crucial in understanding the molecular structure and reactivity of such compounds (Kalai et al., 2021).
  • Biological and Pharmaceutical Applications:

    • Pyridaben, a derivative related to pyridazinone, was developed as an acaricide due to its efficacy and safety. Hirata et al. (1995) detailed its discovery, synthesis, and biological properties, highlighting the chemical's utility in pest control (Hirata, Kawamura, Kudo, & Igarashi, 1995).
    • Desai and colleagues (2013) synthesized and screened various thiazolidin-4-one derivatives incorporating the thiazole ring for antimicrobial properties, indicating the potential of pyridazinone derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
  • Material Science and Environmental Applications:

    • In the field of materials science, pyridazinone derivatives have been explored for their potential use in optoelectronic devices. Hajduk et al. (2010) compared the optical properties of polyoxadiazoles with CF3 groups, which can be relevant for developing new materials with specific optical properties (Hajduk, Jarka, Weszka, Brumǎ, Jurusik, Chwastek, & Mańskowski, 2010).
    • Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide (a benzamide derivative) using TiO2-loaded adsorbent supports, demonstrating the environmental applications of such compounds in degrading pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Future Directions

The future directions for “4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide” and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicine and other fields. As these compounds are less common in the literature than other diazines, there is ample opportunity for novel research .

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-10-16-15(19)12-5-7-13(8-6-12)20-14-9-4-11(2)17-18-14/h4-9H,3,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKIYIZCKRTPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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